molecular formula C12H15NO5 B177476 Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate CAS No. 107095-98-7

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Cat. No. B177476
M. Wt: 253.25 g/mol
InChI Key: GRDXCAVYBAKBNK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a chemical compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 g/mol . This compound is used for research purposes.


Synthesis Analysis

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves several steps . The reaction was performed under Ar atmosphere. A solution of ethyl 3-hydroxypicolinate and ethyl bromoacetate in anhydrous acetone was treated with anhydrous potassium carbonate, stirred under reflux for 15 hours, and cooled down . The mixture was filtered and the solvent evaporated. The residue was dissolved in CH2CI2, washed with water, dried over anhydrous MgSO4, filtered and evaporated. Column chromatography gave Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate as a colorless oil .


Physical And Chemical Properties Analysis

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate has a molecular weight of 253.25 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.

Safety And Hazards

The specific safety and hazard information for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is not available in the retrieved sources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXCAVYBAKBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618161
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

CAS RN

107095-98-7
Record name Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2.0 g (12 mmol) of the title compound from Step A in 50 mL of acetone under an atmosphere of nitrogen was added 2.5 g (18 mmol) of potassium carbonate and 2.4 g (14 mmol) of ethyl bromoacetate. The reaction mixture was refluxed overnight. After cooling, the inorganic materials were filtered off and washed with acetone. The filtration was concentrated and purified by MPLC (Biotage Horizone: Flash 65i) eluent: 100% dichloromethane to 12% methanol in dichloromethane to give 2.5 g of the title compound as an oil. LC/MS: (M+1) 240.9
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2 g
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2.5 g
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2.4 g
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50 mL
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-hydroxy-picolinate (11.0 g, 65.8 mmol), ethyl bromoacetate (12.1 g, 72.4 mmol) and anhydrous potassium carbonate (11.8 g, 85.5 mmol) in acetone (120 mL) was heated under reflux for 15 h. After cooling, the inorganic material separated by filtration. The filtrate was dissolved in chloroform, washed with water, then brine and dried (MgSO4), filtered, and the solvent was evaporated to give a brown oily residue. The residue was purified by flash chromatography using a gradient of ammoniated methanol in chloroform to give ethyl 2-(2-ethoxycarbonyl-3-pyridyloxy)acetate (13.7 g) as a yellow oil (13.7 g).
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11 g
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12.1 g
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11.8 g
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120 mL
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